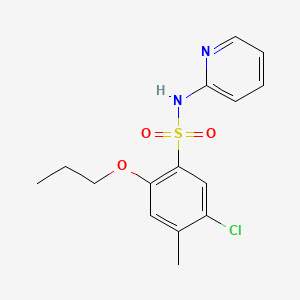
5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide
Vue d'ensemble
Description
5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C16H18ClN2O3S This compound is characterized by its complex structure, which includes a chloro-substituted benzene ring, a propoxy group, and a pyridinyl group attached to a sulfonamide moiety
Méthodes De Préparation
The synthesis of 5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The initial step involves the nitration of 4-methyl-2-propoxybenzenesulfonamide to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Chlorination: The amino group is then chlorinated to introduce the chloro substituent.
Coupling with Pyridine: The final step involves coupling the chlorinated intermediate with 2-pyridine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide moiety.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active sites, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide include:
5-chloro-4-methyl-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide: This compound has a similar structure but with a methyl group attached to the pyridinyl moiety.
5-chloro-2-methyl-4-nitroaniline: This compound shares the chloro and methyl substituents but has a nitro group instead of the propoxy and pyridinyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-chloro-4-methyl-2-propoxy-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-3-8-21-13-9-11(2)12(16)10-14(13)22(19,20)18-15-6-4-5-7-17-15/h4-7,9-10H,3,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBMQSCUIVESTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[3-(dimethylamino)propyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4450571.png)
![N-isopropyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4450576.png)
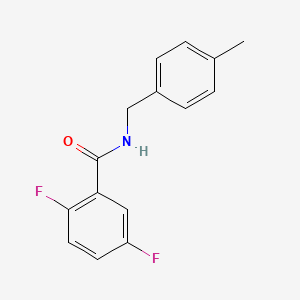
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chlorophenyl)propanamide](/img/structure/B4450596.png)
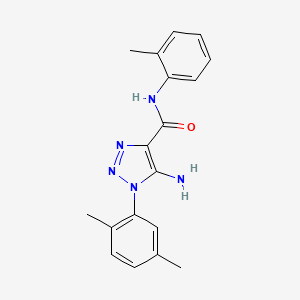
![2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine;hydrochloride](/img/structure/B4450607.png)
![N-[3-(acetylamino)phenyl]-2-(propylsulfonyl)benzamide](/img/structure/B4450609.png)
![N-[3-(acetylamino)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4450615.png)
![4-methoxy-N-[4-(1-piperidinyl)benzyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4450626.png)
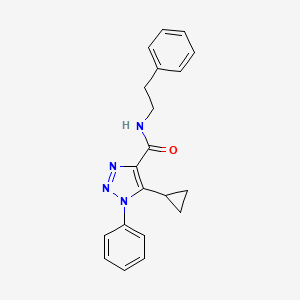
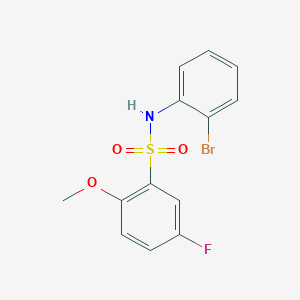
![N-[3-(3-methoxyphenyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4450659.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4450667.png)
![N-[2-(butan-2-yl)phenyl]-N~3~-(phenylsulfonyl)-beta-alaninamide](/img/structure/B4450682.png)
